

A Comparative Guide to the Functional Redundancy of CRY1 and CRY2

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Compound of Interest

Compound Name: *Cryptochrome*

Cat. No.: *B1237616*

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Cryptochromes (CRY1 and CRY2) are flavoproteins that play a central, yet functionally distinct, role in the mammalian circadian clock. As key components of the negative feedback loop that drives circadian rhythms, they act as transcriptional repressors of the CLOCK:BMAL1 heterodimer. While both are essential for maintaining a robust 24-hour rhythm, a growing body of evidence reveals their non-redundant and sometimes opposing functions. This guide provides an objective comparison of CRY1 and CRY2, supported by experimental data, to aid researchers in understanding their unique contributions to circadian biology and their potential as therapeutic targets.

Data Presentation: Quantitative Comparison of CRY1 and CRY2 Functions

The functional differences between CRY1 and CRY2 are most evident when their respective genes are knocked out in animal models. The following tables summarize key quantitative data from studies on *Mus musculus*.

Table 1: Impact of CRY1 and CRY2 Knockout on Circadian Period Length

Genotype	Free-Running		
	Period (τ) in Constant Darkness (DD)	Phenotype	Reference
Wild-Type (WT)	~23.7 hours	Rhythmic	[1]
Cry1 ^{-/-}	~22.8 hours	Rhythmic, Short Period	[1]
Cry2 ^{-/-}	~24.4 hours	Rhythmic, Long Period	[1]
Cry1 ^{-/-} /Cry2 ^{-/-}	Arrhythmic	Complete loss of rhythmicity	[1]

Table 2: Comparative Transcriptional Repression Activity

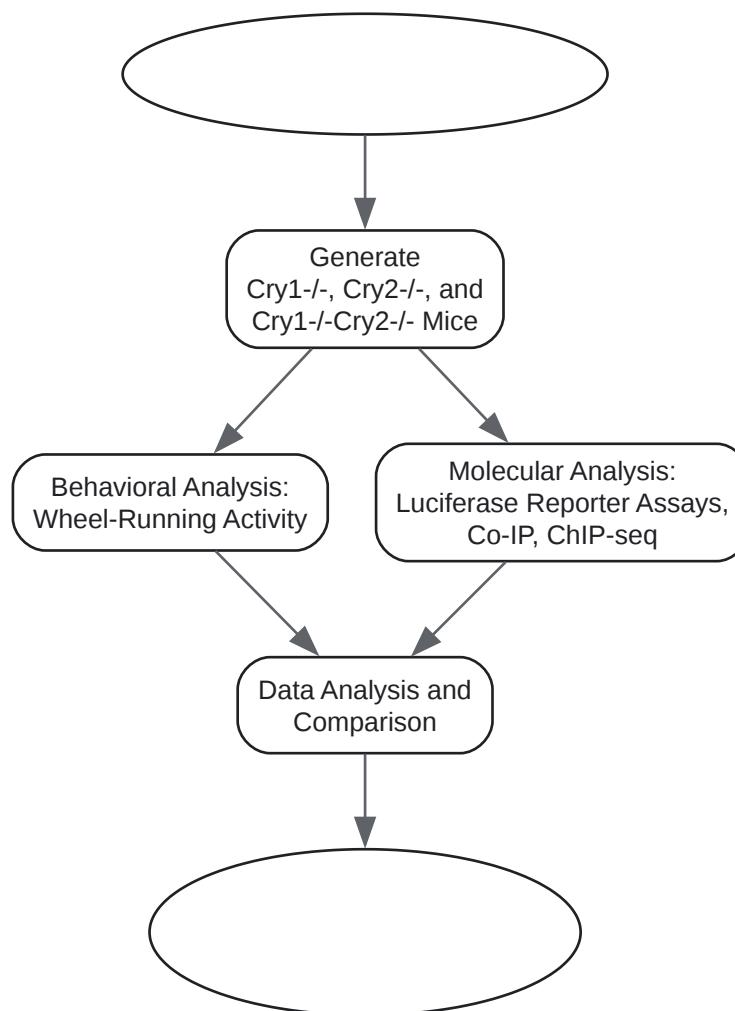
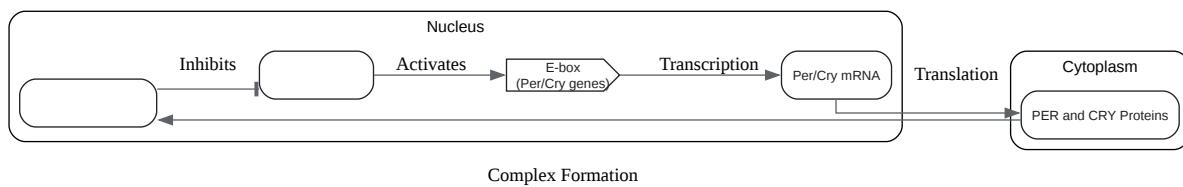
Cryptochrome	Repressive Strength on CLOCK:BMAL 1		Experimental System	Key Findings	Reference
CRY1	Stronger		Luciferase Reporter Assays in Cell Lines	More potent repressor of E- box mediated transcription.	[2]
CRY2	Weaker		Luciferase Reporter Assays in Cell Lines	Less potent repressor compared to CRY1.	[2]

Table 3: Differential Protein Stability

Cryptochrome	Stability in Response to Light	Degradation Pathway	Notes	Reference
CRY1	Relatively Stable	Degraded via the proteasome, regulated by FBXL3.	More stable than CRY2, allowing for sustained repression.	[3][4]
CRY2	More Labile	Degraded via the proteasome, regulated by FBXL3.	More rapid degradation may contribute to a weaker repressive effect.	[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core circadian clock mechanism and a typical experimental workflow for studying CRY protein function.



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